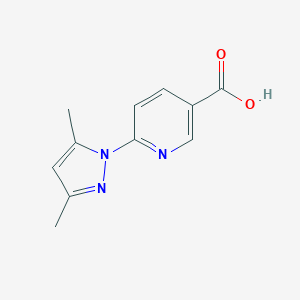
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid” is a derivative of pyrazole, which is an organic compound with the formula (CH3C)2CHN2H . Pyrazole derivatives are known to contain two methyl substituents .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which could include “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . This process has been used to prepare a variety of pyrazole-based ligands .Molecular Structure Analysis
These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis
The ligands were evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone . The experiments were tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .Physical And Chemical Properties Analysis
The compound “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid” is likely to share similar properties with its parent compound, 3,5-Dimethylpyrazole, which is a white solid that dissolves well in polar organic solvents .Applications De Recherche Scientifique
Antimicrobial and Antibacterial Activities
One study highlighted the synthesis of nicotinic acid hydrazide derivatives, including compounds structurally related to "6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid," which demonstrated significant antimycobacterial activity. This research underscores the potential of these compounds in developing new antimicrobial agents (R.V.Sidhaye et al., 2011). Another study synthesized and evaluated various 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids for their antibacterial properties, indicating the utility of these compounds in combating bacterial infections (T. Maqbool et al., 2014).
Synthesis of Novel Compounds
Research into the synthesis of new polyheterocyclic ring systems derived from pyrazolo[3,4-b]pyridine derivatives, including those related to "6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid," has led to the creation of compounds with potential antibacterial properties. These studies not only expand the chemical space of pyrazolo[3,4-b]pyridine-based heterocycles but also highlight their relevance in medicinal chemistry and drug design (E. Abdel‐Latif et al., 2019).
Electrochemical Properties
The electrochemical properties of a complex synthesized from "6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid" were investigated, revealing insights into the coordination chemistry of iron complexes and their potential applications in catalysis and material science. This research provides a foundation for further exploration of the electrochemical applications of pyrazole-pyridine derivatives (J. Zhuang et al., 2011).
Orientations Futures
The study demonstrated that the present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity . This suggests that “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid” and similar compounds could have potential applications in various fields, including coordination chemistry and organometallic chemistry.
Propriétés
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-5-8(2)14(13-7)10-4-3-9(6-12-10)11(15)16/h3-6H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDQYWLLZLOLAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B361350.png)
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B361354.png)
![Ethyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B361361.png)
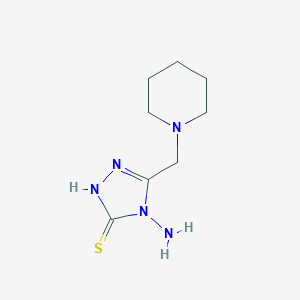
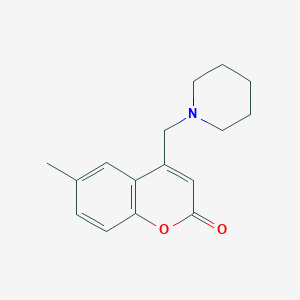
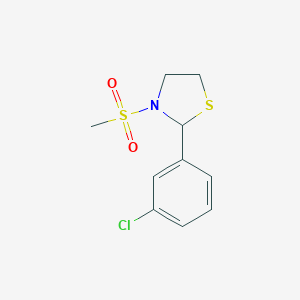
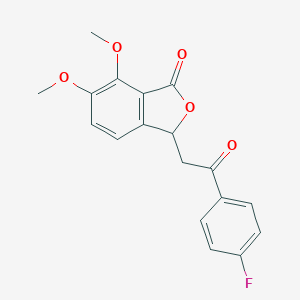
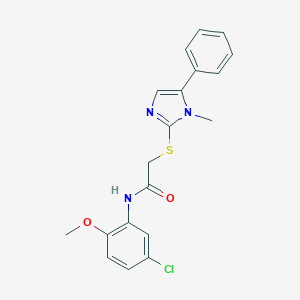
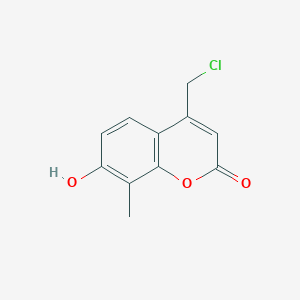
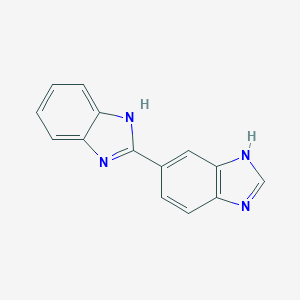
![2-{2-[(acetylamino)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B361427.png)
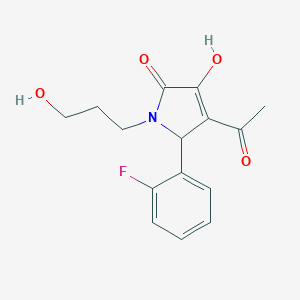
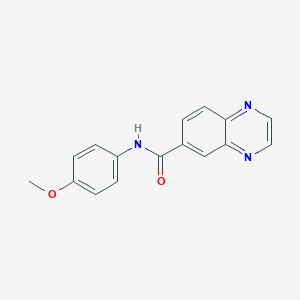
![9-(2-chloro-6-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361451.png)